Sodium 4-(methylthio)-2-oxobutanoate
Overview
Description
Sodium 4-(methylthio)-2-oxobutanoate is a chemical compound that is part of the group of alkali cations . It’s highly reactive and cannot be found in a free form . It’s most commonly found in complex with chloride but also occurs in other minerals .
Synthesis Analysis
The synthesis of Sodium 4-(methylthio)-2-oxobutanoate involves several steps. In one approach, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is treated with various amidinium salts to produce the target compounds .Molecular Structure Analysis
The molecular structure of Sodium 4-(methylthio)-2-oxobutanoate is represented by the formula C5H7O3SNa . The compound is a member of the group 1 of alkali cations, sometimes also referred to as group IA .Physical And Chemical Properties Analysis
Sodium 4-(methylthio)-2-oxobutanoate, like other alkali metals, has several physical and chemical properties. It’s highly reactive, cannot be found in a free form, and is most commonly found in complex with chloride .Scientific Research Applications
Cancer Treatment
MTOB has been shown to be effective in inducing apoptosis in cancer cells. This is significant because it can do so regardless of the presence of active p53 tumor suppressor, due to its interaction with CtBP transcription repressor .
Cancer Cell Migration
Research has explored whether MTOB is an effective treatment for reducing cancer cell migration, which is a key factor in the spread of cancer within the body .
CtBP Interaction
MTOB serves as a substrate for c-terminal binding protein (CtBP) and interferes with the carcinogenic activity of CtBP in cell culture and mice .
TCF-4 Signaling Regulation
It actively regulates TCF-4 signaling, which is crucial for cancer stem cell (CSC) growth and self-renewal .
Safety and Hazards
Future Directions
Sodium 4-(methylthio)-2-oxobutanoate and related compounds have potential applications in various fields. For instance, Sodium-ion batteries are considered promising next-generation alternatives due to the wide availability and similar chemistry of sodium to that of lithium-ion batteries . Additionally, compounds containing the functional group of thioanisole, which is present in Sodium 4-(methylthio)-2-oxobutanoate, have been directly involved in the synthesis of covalent organic frameworks (COFs), showing excellent oil absorption properties .
Mechanism of Action
Target of Action
The primary targets of MTOB, also known as Sodium 4-(methylthio)-2-oxobutanoate or Fema No. 3881, are the C-terminal binding proteins (CtBP) 1 and 2 . CtBPs are transcriptional co-repressors that play a crucial role in various cellular processes, including apoptosis, cell cycle regulation, and development .
Mode of Action
MTOB acts as a potent inhibitor of CtBP1 and CtBP2 . It inhibits the transactivation activity of these proteins, thereby attenuating their function . MTOB achieves this by evicting CtBP1 and CtBP2 from their target promoters, antagonizing their transcriptional regulatory activity, particularly in breast cancer cell lines .
Biochemical Pathways
MTOB’s action on CtBP1 and CtBP2 affects several biochemical pathways. For instance, it causes significant derepression of 40% of CtBP target genes, including FGF9, CTNNB1, CEBPB, among others . These genes are involved in various cellular processes, suggesting that MTOB’s action can have wide-ranging effects on cellular function.
Result of Action
The inhibition of CtBP1 and CtBP2 by MTOB has several molecular and cellular effects. It attenuates repetitive head injury-elicited neurologic dysfunction and neuroinflammation . In the context of cancer, MTOB’s action can disrupt the transcriptional regulation activities of CtBP1 and CtBP2, potentially affecting cancer cell proliferation and survival .
properties
IUPAC Name |
sodium;4-methylsulfanyl-2-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S.Na/c1-9-3-2-4(6)5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSCKRWNXKWTLR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
white, free-flowing powder | |
Record name | Sodium 4-(methylthio)-2-oxobutanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/509/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water and white petrolatum | |
Record name | Sodium 4-(methylthio)-2-oxobutanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/509/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Sodium 4-(methylthio)-2-oxobutanoate | |
CAS RN |
51828-97-8 | |
Record name | Sodium 4-(methylthio)-2-oxobutanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-methylthio-2-oxobutyric acid ,sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 4-(METHYLTHIO)-2-OXOBUTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EZY36W75U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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